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molecular formula C8H14N2O B8739570 2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Cat. No. B8739570
M. Wt: 154.21 g/mol
InChI Key: MQCSQENDKJRXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291632B2

Procedure details

Combine 2,3-dihydrofuran (25 mL, 0.33 mol) and triethylorthoformate (93.3 mL, 0.56 mol) and then slowly add boron trifluoride diethyl etherate (2.0 mL, 0.017 mol) while stirring rapidly. Allow the reaction to continue for 18 hr. Distill the reaction at 60° C. under 8 mm Hg vacuum to remove excess 2,3-dihydrofuran and triethylorthoformate. Heat a portion of the remaining residue (10 g, 45 mmol) at reflux in 1 N HCl with isopropyl hydrazine (3.4 g, 45 mmol). After 2 hr, the temperature is reduced to 80° C. and the reaction is stirred for 18 hr. After cooling to room temperature, the mixture is basified with 1 N NaOH to a pH>12 and diluted with CH2Cl2. Separate and extract the aqueous layer with CH2Cl2 (two times), combine organic layers, dry over MgSO4, and concentrate. Chromatography on silica gel, eluting with a gradient of 0–10% (2M NH3 in methanol) in CH2Cl2 provides the title intermediate as a brown solid (3.6 g, 52%). Mass spectrum (ion spray): m/z=155.2 (M+1); 1H NMR (DMSO, ppm) 7.52 (s, 1H), 7.24 (s,1H), 4.59 (t, J=5.5, 10.6 Hz, 1H), 4.39 (m, 1H), 3.51 (m, 2H), 2.51 (m, 2H), 1.38 (s, 3H), 1.35 (s, 3H)
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
93.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[CH2:6](OC(OCC)OCC)C.B(F)(F)F.CCOCC.[CH:25]([NH:28][NH2:29])([CH3:27])[CH3:26].[OH-].[Na+]>Cl.C(Cl)Cl>[OH:1][CH2:5][CH2:4][C:3]1[CH:6]=[N:29][N:28]([CH:25]([CH3:27])[CH3:26])[CH:2]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
93.3 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
residue
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
Distill
CUSTOM
Type
CUSTOM
Details
the reaction at 60° C. under 8 mm Hg vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess 2,3-dihydrofuran and triethylorthoformate
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is reduced to 80° C.
CUSTOM
Type
CUSTOM
Details
Separate
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with CH2Cl2 (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a gradient of 0–10% (2M NH3 in methanol) in CH2Cl2

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCCC=1C=NN(C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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